Lipophilicity Modulation by Dual Electron-Withdrawing Substitution
The target compound displays a computed XLogP3 of 0.6 [1], which is markedly lower than the regioisomer p-nitrophenyl-O-(methylsulfonyl)hydroxylamine (LogP = 2.57 ). This difference arises because the ortho-nitro group influences intramolecular hydrogen-bonding and solvation of the hydroxylamine moiety. By contrast, the simpler analog O-(4-nitrophenyl)hydroxylamine has a LogP of approximately 1.5-1.8 [2]. For researchers optimizing CNS drug-likeness (where LogP 1-3 is desirable) or seeking to reduce off-target lipophilicity, the 0.6 LogP of the target compound offers a differentiated starting point.
| Evidence Dimension | Computed partition coefficient (LogP/XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.6 |
| Comparator Or Baseline | p-nitrophenyl-O-(methylsulfonyl)hydroxylamine (LogP = 2.57); O-(4-nitrophenyl)hydroxylamine (estimated LogP ~1.5-1.8) |
| Quantified Difference | ΔLogP ≈ 2.0 vs. regioisomer; ΔLogP ≈ 1.0 vs. mono-nitro analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) for target; ChemSrc data for comparator |
Why This Matters
A 10- to 100-fold lower predicted octanol-water partition coefficient can translate into superior aqueous solubility and reduced phospholipidosis risk, which are critical for selecting lead-like compounds in early drug discovery.
- [1] PubChem CID 21277377: computed XLogP3 = 0.6. View Source
- [2] Estimated from O-(4-nitrophenyl)hydroxylamine analogs; see Hansch C, Leo A. Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley, 1979. View Source
